molecular formula C26H26N2O5S B2451397 2-(4-Oxo-2-(3,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-Phenylacetamid CAS No. 847487-69-8

2-(4-Oxo-2-(3,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-Phenylacetamid

Katalognummer: B2451397
CAS-Nummer: 847487-69-8
Molekulargewicht: 478.56
InChI-Schlüssel: KNJGXVTZWSSPJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while providing detailed data tables and case studies.

Chemical Properties and Structure

This compound belongs to the class of thiazepine derivatives, characterized by a fused benzothiazepine structure. Its molecular formula is C23H25N2O4SC_{23}H_{25}N_{2}O_{4}S with a molecular weight of approximately 425.52 g/mol. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that thiazepine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazepine compounds could inhibit tumor growth in xenograft models, suggesting that this compound may also possess similar properties when subjected to rigorous testing .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Preliminary in silico studies have shown that it could act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

  • Data Table: Inhibitory Activity Against Inflammatory Enzymes
Compound NameTarget EnzymeIC50 (µM)
Compound ACOX-110
Compound BCOX-215
Subject Compound 5-LOX12

Neurological Applications

There is emerging evidence that thiazepine derivatives may have neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where they might inhibit amyloid-beta aggregation.

  • Case Study : A recent investigation into related compounds showed promising results in reducing neuroinflammation and improving cognitive function in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize readily available starting materials, making them economically viable for pharmaceutical development.

Synthesis Pathway Overview

  • Starting Materials : 3,4,5-trimethoxyacetophenone and appropriate thiazepine precursors.
  • Reagents : Acid catalysts for condensation reactions.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Clinical Trials

To fully establish the efficacy and safety of this compound, it is essential to conduct clinical trials focusing on its therapeutic potential across various disease models.

Structure-Activity Relationship Studies

Further research should aim at modifying the molecular structure to enhance activity against specific biological targets while minimizing side effects.

Formulation Development

Exploring different formulation strategies could improve the bioavailability of this compound, making it more effective in clinical settings.

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby blocking the binding of EGF and other activating ligands. This results in inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation and proliferation, and the PI3K/AKT pathway , which is involved in cell survival and resistance to apoptosis . The compound’s action leads to the downregulation of these pathways, thereby inhibiting the growth and survival of cancer cells .

Result of Action

The compound’s action on EGFR and the subsequent inhibition of downstream pathways result in significant reduction in the growth and survival of cancer cells . In addition, the compound has been found to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This could potentially lead to the induction of apoptosis, or programmed cell death, in the cancer cells .

Biologische Aktivität

The compound 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4SC_{23}H_{24}N_2O_4S, with a molecular weight of approximately 420.51 g/mol. The structure features a thiazepine core linked to a phenylacetamide moiety, which is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in HepG2 liver cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
    • Mechanistic studies revealed that the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and increased apoptosis rates .
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have suggested that the compound may mitigate neurotoxicity associated with mutant huntingtin protein in Huntington's disease models. It appears to inhibit calmodulin interactions with mutant huntingtin, which is crucial for reducing associated cytotoxicity .
  • Antimicrobial Activity :
    • Preliminary screenings have indicated potential antimicrobial properties against various bacterial strains, although further studies are needed to quantify these effects .

The compound's mechanism of action appears multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins and increasing p53 levels, which are critical for cell cycle regulation and apoptosis .
  • Microtubule Disruption : By inhibiting tubulin polymerization, the compound leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Calmodulin Inhibition : In neuroprotective contexts, it reduces the harmful interactions between calmodulin and mutant huntingtin proteins, potentially alleviating neurodegenerative symptoms .

Research Findings and Case Studies

A summary of key studies detailing the biological activity of this compound is presented below:

StudyCell LineIC50 (µM)Key Findings
Study 1HepG2 (liver cancer)1.38Induces apoptosis via mitochondrial pathways; disrupts microtubule dynamics.
Study 2PC12 (neuroblastoma)>50Reduces mHTT-induced cytotoxicity; inhibits calmodulin binding.
Study 3Various bacterial strainsN/AExhibits antimicrobial activity; requires further validation.

Eigenschaften

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJGXVTZWSSPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.